Succinimidyl 3-(bromoacetamido)propionate

Immunology Vaccine Development Liposome Conjugation

Researchers constructing peptide immunogens often encounter anti-linker antibody interference when using maleimide-based crosslinkers. SBAP addresses this with a bromoacetyl group that elicits significantly lower anti-linker immune responses, enabling cleaner immunogen design. • Reduced Immunogenicity: Bromoacetate-derived linker minimizes anti-linker antibodies vs. maleimide alternatives for liposomal peptide vaccines • Optimal Spacer Geometry: 6.2 Å spacer arm preserves peptide-like character-ideal for cyclic peptides and constrained epitope mimics • Sequential Conjugation: Higher pH optimum (≥7.5) for thiol reactivity enables site-specific, stepwise bioconjugation strategies

Molecular Formula C9H11BrN2O5
Molecular Weight 307.10 g/mol
CAS No. 57159-62-3
Cat. No. B1664581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinimidyl 3-(bromoacetamido)propionate
CAS57159-62-3
Synonyms3-(2-bromoacetamido)propanoic acid NHS ester
Molecular FormulaC9H11BrN2O5
Molecular Weight307.10 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCNC(=O)CBr
InChIInChI=1S/C9H11BrN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13)
InChIKeyWGMMKWFUXPMTRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Succinimidyl 3-(bromoacetamido)propionate (SBAP) Overview


Succinimidyl 3-(bromoacetamido)propionate (SBAP; CAS 57159-62-3) is a heterobifunctional crosslinker characterized by an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive bromoacetyl group . With a molecular weight of 307.1 g/mol and a spacer arm of 6.2 Å, SBAP enables short-range, covalent conjugation between primary amines and sulfhydryl groups . The compound is primarily utilized for preparing cyclic peptides, peptide-protein conjugates, and as a PEG-based linker in PROTAC and antibody-drug conjugate (ADC) synthesis .

Reactive Pair NHS ester (amine) + bromoacetyl (thiol)
Spacer Arm Short spacer for constrained cyclic/domain coupling
Linker Context Bromoacetyl chemistry with reported anti-linker response profile

SBAP Key Differentiators


Generic substitution among heterobifunctional crosslinkers is not feasible due to critical differences in reactive group chemistry, spacer length, solubility, and immunogenicity profile [1]. While many crosslinkers target amine and thiol groups, SBAP's unique combination of a bromoacetyl group and a 6.2 Å spacer confers specific reactivity kinetics, reduced immunogenicity compared to maleimide-based alternatives, and distinct solubility requirements . Selecting SBAP over alternatives such as SMCC, SIAB, or SBA requires quantitative consideration of these differential parameters, as detailed in the evidence below [2].

Immunogenicity
Reported minimal anti-linker response
Maleimides may trigger higher response
pH Reactivity
Alkaline-optimal thiol conjugation
Near-neutral optimal range may limit sequential strategies
Spacer Length
Short spacer restricts crosslink distance
Longer spacer (e.g., SIAB) may alter conjugate conformation

SBAP Comparative Evidence


Reduced Immunogenicity vs. Maleimide-Based Linkers

Bromoacetate-derived crosslinkers (including SBAP) demonstrate significantly lower immunogenicity compared to maleimide-based linkers [1]. A direct comparative study found that liposomal constructs utilizing bromoacetate linkers elicited a minimal anti-linker immune response, whereas those containing a maleimide group (e.g., SMPB) evoked a significant anti-linker response [2].

Immunogenicity
Class-level inference
Bromoacetate Minimal anti-linker response
Maleimide Reported higher response
Supports evaluation of anti-linker antibody response in immunogen research models.
Liposomal peptide model; class-level inference.
Immunology Vaccine Development Liposome Conjugation

pH-Dependent Thiol Reactivity vs. Maleimide Crosslinkers

SBAP's bromoacetyl group requires a higher pH (≥7.5) for optimal thiol reactivity compared to maleimide-based crosslinkers (optimal at pH 6.5–7.5) . This differential reactivity allows for sequential conjugation strategies in complex mixtures [1].

pH Reactivity
Class-level inference
Bromoacetyl Optimal pH ≥7.5
Maleimide Optimal pH 6.5–7.5
Enables sequential conjugation strategies by exploiting pH-dependent thiol reactivity.
Aqueous thiol reactions; class-level inference.
Bioconjugation Protein Chemistry Peptide Synthesis

Spacer Arm Length vs. SIAB

SBAP features a 6.2 Å spacer arm, which is significantly shorter than the 10.6 Å spacer arm of SIAB (Succinimidyl (4-iodoacetyl)aminobenzoate), a direct functional analog . This difference in length directly impacts the crosslinking distance between biomolecules .

Spacer Arm
Cross-study comparable
6.2 Å ~41% shorter than SIAB (10.6 Å)
Shorter spacer supports constrained crosslinking for domain mapping and cyclic peptides.
Vendor-reported spacer arm measurements.
Protein Structure Crosslinking Conformational Studies

Peptide Conjugation Efficiency vs. SIAB

A comparative study on peptide modification found that SBAP achieved successful peptide activation in a pH range of 7.0 to 9.0, whereas the iodoacetyl-based crosslinker SIAB failed to produce satisfactory results under identical conditions [1].

Peptide Activation
Direct comparison
SBAP Successful activation pH 7.0–9.0
SIAB No satisfactory activation
SBAP may provide effective peptide activation under the tested conditions.
Peptide modification study; direct head-to-head.
Peptide Chemistry Conjugation Crosslinker Selection

Purity Specifications for Procurement

Commercial SBAP is available at defined purity grades, typically ≥90% (reagent grade) and ≥98% (HPLC) . These specifications provide procurement criteria distinct from less characterized or lower-purity alternatives, ensuring reproducibility in sensitive applications.

Purity Grades
Supporting evidence
≥90% reagent ≥98% HPLC
Defined purity grades support reproducible bioconjugation research.
HPLC analysis; vendor specifications.
Quality Control Procurement Analytical Chemistry

Thioether Bond Stability

The thioether bond formed between SBAP's bromoacetyl group and a thiol is stable and does not undergo reverse Michael addition, a known degradation pathway for maleimide-thiol adducts . However, the resulting crosslink is susceptible to acid hydrolysis , a property shared with other NHS ester-based linkers .

Conjugate Stability
Class-level inference
Bromoacetyl-thioether Stable, no retro-Michael
Maleimide-thiol Susceptible to retro-Michael
Stable thioether bond may support long-duration conjugate studies.
Acid hydrolysis shared with NHS esters; class-level inference.
Bioconjugate Stability Linker Chemistry ADC Development

SBAP Recommended Applications


Peptide Cyclization and Short-Range Conjugation

SBAP's 6.2 Å spacer arm is ideal for preparing cyclic peptides and peptide conjugates where maintaining a peptide-like character and restricting conformational flexibility are desired . The short spacer length minimizes the distance between the coupled entities, which is advantageous for studying protein-protein interactions or creating constrained epitope mimics .

Immunogen & Vaccine Constructs with Low Immunogenicity

For applications where generating a specific anti-peptide or anti-hapten immune response is the primary goal, minimizing anti-linker antibodies is crucial. Evidence indicates that bromoacetate-derived linkers like SBAP elicit a lower anti-linker immune response compared to maleimide-based linkers [1]. This makes SBAP a preferred choice for constructing liposomal peptide vaccines or other immunogens [2].

Sequential Bioconjugation via pH-Dependent Reactivity

SBAP's bromoacetyl group requires a higher pH (≥7.5) for optimal thiol reactivity, contrasting with maleimide groups (optimal at pH 6.5–7.5) [3]. This differential pH sensitivity enables sequential, site-specific conjugation of multiple biomolecules, as demonstrated in the fabrication of chemically defined, liposomal diepitope constructs for synthetic vaccines [4].

ADC and PROTAC Synthesis with PEG Linkers

SBAP is classified as a PEG-based PROTAC linker and a cleavable ADC linker . Its incorporation into ADC and PROTAC molecules allows for the creation of bifunctional degraders and targeted therapeutics where precise, short-distance bridging between the antibody/ligand and the payload is required .

Application
Selection Property
Validation Focus
Peptide Cyclization & Short-Range Conjugation
Short spacer arm
Conformational restriction & minimal crosslink distance
Immunogen Construct Research
Bromoacetyl linker chemistry (reported anti-linker response)
Anti-linker antibody response in model systems
Sequential Bioconjugation
Alkaline-preference thiol reactivity
Orthogonal labeling without side reactions
PROTAC/ADC Linker Research
PEG-based cleavable linker design
Stable thioether bond & conjugation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Succinimidyl 3-(bromoacetamido)propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.